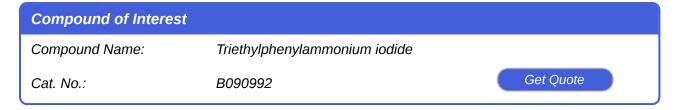


An In-depth Technical Guide to the Reactivity of Triethylphenylammonium Iodide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylphenylammonium iodide, a quaternary ammonium salt, is a versatile reagent in organic synthesis. Its reactivity is primarily characterized by its utility in Hofmann elimination reactions, its role as a phase-transfer catalyst, and its participation in various substitution reactions. This guide provides a comprehensive overview of the synthesis, key reactions, and spectroscopic characterization of **triethylphenylammonium iodide**, presenting quantitative data and detailed experimental protocols to support its application in research and development.

Physicochemical Properties and Synthesis

Triethylphenylammonium iodide is a solid with a melting point in the range of 127-133 °C.[1] It is soluble in water and polar organic solvents. The synthesis of **triethylphenylammonium iodide** can be achieved via the quaternization of N,N-diethylaniline with ethyl iodide. While a specific detailed protocol for this exact transformation is not readily available in the searched literature, a general procedure for the synthesis of analogous N,N,N-trimethylanilinium iodide salts provides a reliable starting point.

Table 1: Physicochemical Properties of Triethylphenylammonium Iodide



Property	Value	Reference	
Molecular Formula	C12H20IN		
Molecular Weight	305.20 g/mol	[1]	
Melting Point	127-133 °C	[1]	
Appearance	Solid	[1]	

Experimental Protocol: Synthesis of Triethylphenylammonium Iodide (General Procedure)

This protocol is adapted from the synthesis of N,N,N-trimethylanilinium iodide.

Materials:

- N,N-Diethylaniline
- Ethyl iodide
- Acetonitrile (or another suitable solvent)
- · Diethyl ether

Procedure:

- Dissolve N,N-diethylaniline (1 equivalent) in acetonitrile to a concentration of 1 M in a roundbottom flask equipped with a stirrer bar.
- Add ethyl iodide (3 equivalents) dropwise to the stirred solution.
- Stir the reaction mixture at 60 °C for 16 hours. The formation of a precipitate should be observed.
- After cooling to room temperature, collect the solid precipitate via vacuum filtration.
- Wash the collected solid with diethyl ether (3 x 10 mL).



• Dry the solid residue under high vacuum to yield triethylphenylammonium iodide.

Note: The yield for the analogous synthesis of 4-fluoro-N,N,N-trimethylanilinium iodide was reported to be 92%.[2]

Key Reactions and Reactivity Hofmann Elimination

Triethylphenylammonium iodide is a suitable precursor for the Hofmann elimination reaction, which typically yields the least substituted alkene (Hofmann's rule).[3][4][5] The process involves the formation of a quaternary ammonium hydroxide, which upon heating, undergoes a β -elimination.

The reaction proceeds in two main stages:

- Formation of Triethylphenylammonium Hydroxide: **Triethylphenylammonium iodide** is treated with a base, typically silver oxide (Ag₂O) in water, to exchange the iodide anion for a hydroxide anion.[3][4] Silver iodide precipitates out of the solution.[1]
- Elimination: The resulting triethylphenylammonium hydroxide solution is heated, leading to an E2 elimination to form ethylene, triethylamine, and water.

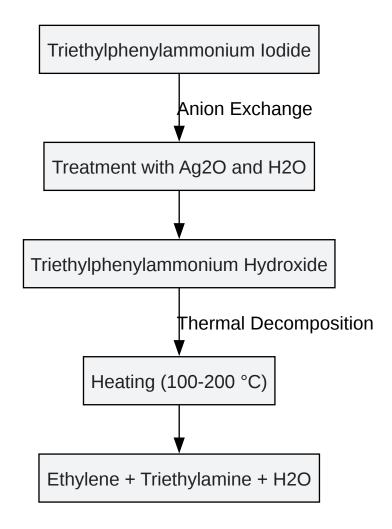
Products of Hofmann Elimination:

- Ethylene (gas)
- Triethylamine
- Water

While a specific experimental protocol with quantitative yields for the Hofmann elimination of **triethylphenylammonium iodide** was not found in the provided search results, the general procedure is well-established.[1][3][4][6]

Diagram: Hofmann Elimination Workflow





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Caption: Workflow of the Hofmann elimination of triethylphenylammonium iodide.

Phase-Transfer Catalysis

Quaternary ammonium salts like **triethylphenylammonium iodide** are effective phase-transfer catalysts (PTCs).[7] They facilitate the transfer of an anion from an aqueous phase to an organic phase, where it can react with an organic substrate. This is particularly useful in reactions where the reactants have different solubilities.

Mechanism of Action:

The lipophilic triethylphenylammonium cation forms an ion pair with the anion in the aqueous phase. This ion pair is soluble in the organic phase and can transport the anion across the phase boundary. Once in the organic phase, the "naked" anion is highly reactive.



Potential Applications:

- Williamson Ether Synthesis: Triethylphenylammonium iodide can be used to catalyze the reaction between an alkoxide (in the aqueous phase) and an alkyl halide (in the organic phase) to form an ether.[8][9]
- Generation of Dichlorocarbene: It can facilitate the reaction of chloroform with a strong base in a two-phase system to generate dichlorocarbene, which can then react with alkenes to form dichlorocyclopropanes.[10][11]
- S-Alkylation: Although a specific example with **triethylphenylammonium iodide** was not found, similar quaternary ammonium salts are used to catalyze the S-alkylation of thiols.[12]

While the search results provide the theoretical basis for these applications, specific experimental data on the efficiency of **triethylphenylammonium iodide** in these reactions is not available.

Diagram: Phase-Transfer Catalysis Mechanism

Caption: General mechanism of phase-transfer catalysis (Q+ = Triethylphenylammonium).

Thermal Decomposition

The thermal stability of quaternary ammonium iodides is a subject of interest.[13] While detailed studies on **triethylphenylammonium iodide** are not available in the provided results, the decomposition of related compounds like methylammonium lead triiodide suggests that the primary decomposition products are likely to be triethylamine and ethyl iodide, formed via an SN2-type reaction where the iodide anion acts as the nucleophile.[13] At higher temperatures, further decomposition products may be formed.[14]

Spectroscopic Characterization

Spectroscopic data is essential for the identification and characterization of **triethylphenylammonium iodide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



While the direct ¹H NMR spectrum for **triethylphenylammonium iodide** was not found, data for the analogous trimethylphenylammonium and tetraethylammonium iodides can provide an estimate of the expected chemical shifts. The ¹³C NMR spectrum for **triethylphenylammonium iodide** is available in a database, though access to the full spectrum may require a subscription.[15]

Table 2: Predicted ¹H and ¹³C NMR Data for

Triethylphenylammonium Iodide

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Assignment
¹ H	~1.3-1.5	t	-CH₃ (ethyl groups)
¹ H	~3.6-3.8	q	-CH ₂ - (ethyl groups)
¹H	~7.6-7.9	m	Aromatic protons
13 C	~8	-CH₃ (ethyl groups)	
13 C	~55	-CH ₂ - (ethyl groups)	
13C	~120-135	Aromatic carbons	•
13C	~140	Quaternary aromatic carbon	·

Note: These are predicted values based on analogous structures and general NMR principles.

Conclusion

Triethylphenylammonium iodide is a valuable quaternary ammonium salt with established reactivity in Hofmann elimination and potential as a phase-transfer catalyst in a variety of organic transformations. This guide has provided an overview of its synthesis, key reactive pathways, and expected spectroscopic characteristics. Further research to quantify the yields and optimize the conditions for its use in specific phase-transfer catalyzed reactions would be beneficial for expanding its practical applications in chemical synthesis and drug development.



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